Cas no 130570-26-2 (1H-Indol-4-ol, 5-ethoxy-)

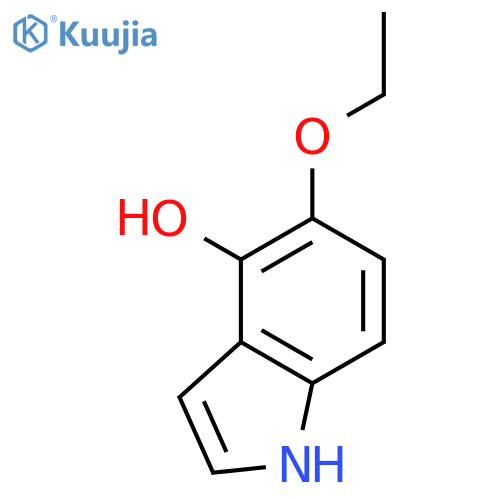

1H-Indol-4-ol, 5-ethoxy- structure

商品名:1H-Indol-4-ol, 5-ethoxy-

CAS番号:130570-26-2

MF:C10H11NO2

メガワット:177.199842691422

MDL:MFCD20664308

CID:1124072

PubChem ID:18459485

1H-Indol-4-ol, 5-ethoxy- 化学的及び物理的性質

名前と識別子

-

- 1H-Indol-4-ol, 5-ethoxy-

- 5-Ethoxy-4-hydroxy-indole

- 5-ETHOXY-1H-INDOL-4-OL

- A888702

- DB-398483

- F18507

- 130570-26-2

- SCHEMBL6228671

-

- MDL: MFCD20664308

- インチ: InChI=1S/C10H11NO2/c1-2-13-9-4-3-8-7(10(9)12)5-6-11-8/h3-6,11-12H,2H2,1H3

- InChIKey: LYZYLCBKDYUUES-UHFFFAOYSA-N

- ほほえんだ: CCOC1=C(C2=C(C=C1)NC=C2)O

計算された属性

- せいみつぶんしりょう: 177.07900

- どういたいしつりょう: 177.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 45.2Ų

じっけんとくせい

- PSA: 45.25000

- LogP: 2.27220

1H-Indol-4-ol, 5-ethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM239645-1g |

5-Ethoxy-1H-indol-4-ol |

130570-26-2 | 95% | 1g |

$1014 | 2024-08-02 | |

| Alichem | A199009405-1g |

5-Ethoxy-1H-indol-4-ol |

130570-26-2 | 95% | 1g |

1,142.40 USD | 2021-06-01 | |

| Alichem | A199009405-250mg |

5-Ethoxy-1H-indol-4-ol |

130570-26-2 | 95% | 250mg |

456.96 USD | 2021-06-01 | |

| Ambeed | A289728-1g |

5-Ethoxy-1H-indol-4-ol |

130570-26-2 | 95+% | 1g |

$1024.0 | 2024-04-24 | |

| Chemenu | CM239645-1g |

5-Ethoxy-1H-indol-4-ol |

130570-26-2 | 95% | 1g |

$1047 | 2021-08-04 | |

| eNovation Chemicals LLC | D782752-100mg |

1H-Indol-4-ol, 5-ethoxy- |

130570-26-2 | 95% | 100mg |

$150 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1792395-1g |

5-Ethoxy-1H-indol-4-ol |

130570-26-2 | 98% | 1g |

¥10035.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D782752-100mg |

1H-Indol-4-ol, 5-ethoxy- |

130570-26-2 | 95% | 100mg |

$150 | 2025-02-25 | |

| eNovation Chemicals LLC | D782752-100mg |

1H-Indol-4-ol, 5-ethoxy- |

130570-26-2 | 95% | 100mg |

$150 | 2025-02-21 |

1H-Indol-4-ol, 5-ethoxy- 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

130570-26-2 (1H-Indol-4-ol, 5-ethoxy-) 関連製品

- 37865-86-4(6-Ethoxy-1H-indole)

- 30933-67-6(4,5-dimethoxy-1H-Indole)

- 23456-82-8(4-ethoxy-1H-indole)

- 49635-16-7(5-Methoxy-1H-indol-4-ol)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:130570-26-2)1H-Indol-4-ol, 5-ethoxy-

清らかである:99%

はかる:1g

価格 ($):922.0